2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
Overview
Description
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide is a chemical compound with the molecular formula C15H12ClN3O5 . It has a molecular weight of 349.73 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloroacetamide group attached to a dioxoisoindolin and a dioxopiperidin group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 349.73 . The storage conditions are in an inert atmosphere at 2-8°C . The boiling point is not available .Scientific Research Applications
Anticonvulsant Activity
A significant application of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide and its derivatives lies in their potential as anticonvulsant agents. Research has shown that certain derivatives of this compound have been synthesized and evaluated for their effectiveness in controlling seizures. For instance, a study involving the design and synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives revealed their protective effects against maximal electroshock seizure (MES) tests, indicating their potential to inhibit seizure spread (Nikalje, Khan, & Ghodke, 2011). Similarly, another study on microwave-assisted synthesis of related compounds also demonstrated their potency in the MES model, suggesting their utility in anticonvulsant applications (Ghodke et al., 2017).
Antibacterial and Antifungal Properties
Compounds derived from this compound have also been synthesized and evaluated for their antibacterial and antifungal activities. One study synthesized and characterized a series of derivatives for their effectiveness against various pathogenic microorganisms, finding promising results in terms of antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-Inflammatory and Antidepressant Effects
The compound and its derivatives also exhibit potential anti-inflammatory and antidepressant effects. A study on the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives highlighted their promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015). Another study indicated the antidepressant activities of some derivatives through behavioral tests in mice (Xie et al., 2013).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives are crucial for understanding their potential applications. Research has been conducted on the preparation and characterization of new polyamides containing derivatives of this compound, indicating the diversity of its applications in different chemical contexts (Faghihi, Absalar, & Hajibeygi, 2010).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6H2,(H,17,21)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMQAPPCVNXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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